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Compound of Interest

Compound Name: Hexafluoro-1,3-butadiene

Cat. No.: B1630412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

hexafluoro-1,3-butadiene (C4F6), a key compound in various industrial and research

applications. This document presents its ultraviolet (UV), infrared (IR), and nuclear magnetic

resonance (NMR) spectroscopic characteristics, supported by detailed experimental protocols

and logical visualizations to aid in its identification and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of hexafluoro-1,3-butadiene is characterized by

transitions in the vacuum ultraviolet (VUV) region. High-resolution photoabsorption

spectroscopy has identified several key electronic transitions.[1]

Data Presentation: UV-Vis Absorption Maxima
Wavelength (nm) Energy (eV) Assignment

~200 6.2 Lowest excited state

~163 7.6 Second lowest excited state

Note: The absorption spectrum of hexafluoro-1,3-butadiene has been studied in the range of

113–247 nm (11.0–5.0 eV). The above table highlights the principal observed excited states.[1]
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Experimental Protocol: Gas-Phase UV-Vis Spectroscopy
A general protocol for obtaining the gas-phase UV-Vis spectrum of a volatile compound like

hexafluoro-1,3-butadiene is as follows:

Instrumentation: A double-beam UV-Vis spectrophotometer equipped with a deuterium lamp

for the UV region is required. A gas-tight quartz cuvette with a defined path length is used as

the sample cell.

Sample Preparation: Hexafluoro-1,3-butadiene is a gas at room temperature.[2] The gas

cell is first evacuated to a high vacuum. A small amount of the gaseous sample is then

introduced into the cell to a desired pressure, which is monitored using a pressure gauge.

Data Acquisition:

A baseline spectrum is recorded with the evacuated gas cell to account for any

absorbance from the cell windows and the instrument optics.

The sample cell containing hexafluoro-1,3-butadiene is placed in the sample beam path.

The absorption spectrum is recorded over the desired wavelength range (e.g., 190-400

nm). The scan parameters, such as scan speed and bandwidth, should be optimized to

obtain a good signal-to-noise ratio.

Data Processing: The baseline spectrum is subtracted from the sample spectrum to obtain

the final absorbance spectrum of hexafluoro-1,3-butadiene.

Infrared (IR) Spectroscopy
The infrared spectrum of hexafluoro-1,3-butadiene reveals characteristic vibrational modes of

the molecule. The gas-phase IR spectrum has been extensively studied to understand its

molecular structure and vibrational frequencies.[3]

Data Presentation: Infrared Vibrational Frequencies
The following table summarizes the major absorption bands observed in the gas-phase infrared

spectrum of hexafluoro-1,3-butadiene.[3]
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Wavenumber (cm⁻¹) Intensity
Assignment (Vibrational
Mode)

1770 Strong C=C Symmetric Stretch

1745 Strong C=C Asymmetric Stretch

1355 Very Strong C-F Stretch

1285 Very Strong C-F Stretch

1200 Very Strong C-F Stretch

1100 Strong C-F Stretch

950 Medium =CF₂ Wag

735 Strong =CF₂ Rock

625 Medium C-C-C Bend

550 Medium =CF₂ Bend

Experimental Protocol: Gas-Phase IR Spectroscopy
The following protocol outlines the steps for acquiring a gas-phase IR spectrum of hexafluoro-
1,3-butadiene:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A gas cell with

infrared-transparent windows (e.g., KBr or NaCl) and a known path length is required.

Sample Handling:

The gas cell is connected to a vacuum line and evacuated to remove any atmospheric

gases.

A background spectrum of the evacuated cell is collected.

Hexafluoro-1,3-butadiene gas is introduced into the cell to a specific pressure.

Data Acquisition:
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The infrared spectrum of the sample is recorded. Typically, multiple scans are co-added to

improve the signal-to-noise ratio.

The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the

sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds

like hexafluoro-1,3-butadiene. The spectrum provides detailed information about the chemical

environment of each fluorine atom and their through-bond couplings.

Data Presentation: ¹⁹F NMR Spectroscopic Data
The ¹⁹F NMR spectrum of hexafluoro-1,3-butadiene is complex due to the various fluorine-

fluorine spin-spin couplings. The following tables summarize the chemical shifts and coupling

constants.

¹⁹F Chemical Shifts

Fluorine Atom Chemical Shift (ppm) (Relative to CFCl₃)

Fₐ +93.8586

Fₑ +107.9558

Fₒ +179.6853

¹⁹F-¹⁹F Coupling Constants (Hz)
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Coupling Constant Value (Hz)

Jₐₑ +50.74

Jₐₒ +31.91

Jₑₒ -118.58

Jₐₐ' +4.80

Jₑₑ' +11.31

Jₒₒ' -30.30

Jₐₑ' +2.45

Jₐₒ' +2.41

Jₑₒ' +14.19

Experimental Protocol: ¹⁹F NMR Spectroscopy
A standard protocol for acquiring a ¹⁹F NMR spectrum is as follows:

Sample Preparation: As hexafluoro-1,3-butadiene is a gas at room temperature, the NMR

sample is typically prepared by bubbling the gas through a suitable deuterated solvent (e.g.,

CDCl₃, acetone-d₆) in an NMR tube at low temperature until a sufficient concentration is

reached. A reference standard, such as trifluorotoluene, may be added.

Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe is

used.

Data Acquisition:

The spectrometer is tuned to the ¹⁹F frequency.

A standard one-pulse ¹⁹F NMR experiment is performed.

Key acquisition parameters to optimize include the spectral width (to encompass all

fluorine signals), acquisition time, and relaxation delay. Proton decoupling may be applied

to simplify the spectrum if necessary, although for detailed coupling analysis it is omitted.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to an internal or external

standard.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of hexafluoro-1,3-butadiene.

Sample Handling

Data Acquisition

Data Processing & Analysis

Structural Interpretation
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Workflow for Spectroscopic Analysis of Hexafluoro-1,3-butadiene.
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Integration of Spectroscopic Data for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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